methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Overview
Description
Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.11585546 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
The synthesis and testing of fluoronaphthyridines, which share structural motifs with the query compound, have demonstrated significant in vitro and in vivo antibacterial activities. These studies suggest that the manipulation of substituent groups on the core structure can greatly affect antibacterial efficacy, potentially guiding the design of new antibiotics (Bouzard et al., 1992).
Non-Linear Optical Properties
Research involving the synthesis of related cyano-containing compounds in water has uncovered their potential non-linear optical properties. These studies indicate that such compounds can bind near tubulin's colchicine binding site, inhibiting tubulin polymerization, which is a promising avenue for anticancer research (Jayarajan et al., 2019).
Cardiotonic Activity
Compounds structurally similar to the query have been synthesized and tested for cardiotonic activity, showing positive inotropic effects. This suggests potential applications in treating heart conditions by improving heart muscle contractions, offering a basis for the development of new cardiotonic drugs (Mosti et al., 1992).
Insecticidal Activity
Pyridine derivatives, related to the chemical structure , have shown moderate to strong aphidicidal activities. This indicates a potential for developing new insecticides targeting specific pests, contributing to more effective pest management strategies in agriculture (Bakhite et al., 2014).
Properties
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-13-7-9-14(10-8-13)26-18(28)12-32-22-16(11-25)19(15-5-3-4-6-17(15)24)20(21(29)27-22)23(30)31-2/h3-10,19-20H,12H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMYTFANFBKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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